molecular formula C21H15N3O3 B15015285 4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

4-(4-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline

Cat. No.: B15015285
M. Wt: 357.4 g/mol
InChI Key: HWUAKWAKLKUUSN-UHFFFAOYSA-N
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Description

(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE is an organic compound that belongs to the class of imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired imine product. Common reagents used in this synthesis include:

  • 4-(4-METHYL-1,3-BENZOXAZOL-2-YL)BENZALDEHYDE
  • 3-NITROANILINE
  • Catalysts such as acetic acid or p-toluenesulfonic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various functional groups onto the benzoxazole ring.

Scientific Research Applications

Chemistry

This compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole ring and nitrophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(4-NITROPHENYL)METHANIMINE
  • (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(2-NITROPHENYL)METHANIMINE

Uniqueness

The unique combination of the benzoxazole ring and the nitrophenyl group in (E)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3-NITROPHENYL)METHANIMINE imparts distinct chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine

InChI

InChI=1S/C21H15N3O3/c1-14-4-2-7-19-20(14)23-21(27-19)16-8-10-17(11-9-16)22-13-15-5-3-6-18(12-15)24(25)26/h2-13H,1H3

InChI Key

HWUAKWAKLKUUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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